2,3-Dimethyl-5-(trifluoromethyl)-1H-indole
CAS No.: 81558-19-2
Cat. No.: VC3856435
Molecular Formula: C11H10F3N
Molecular Weight: 213.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81558-19-2 |
|---|---|
| Molecular Formula | C11H10F3N |
| Molecular Weight | 213.2 g/mol |
| IUPAC Name | 2,3-dimethyl-5-(trifluoromethyl)-1H-indole |
| Standard InChI | InChI=1S/C11H10F3N/c1-6-7(2)15-10-4-3-8(5-9(6)10)11(12,13)14/h3-5,15H,1-2H3 |
| Standard InChI Key | DGZNEPYFRHNSEX-UHFFFAOYSA-N |
| SMILES | CC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C |
Introduction
Chemical and Physical Properties
Structural Characteristics
2,3-Dimethyl-5-(trifluoromethyl)-1H-indole belongs to the indole family, featuring a planar aromatic system with electron-withdrawing trifluoromethyl and electron-donating methyl substituents. The trifluoromethyl group at position 5 enhances the compound’s metabolic stability and lipophilicity, as evidenced by its LogP value of 3.803 . The molecular formula C₁₁H₁₀F₃N and exact mass of 213.077 g/mol were confirmed via high-resolution mass spectrometry .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 213.199 g/mol |
| Density | 1.269 g/cm³ |
| Boiling Point | 291°C |
| Melting Point | 110–111°C |
| Flash Point | 130°C |
| LogP | 3.803 |
| PSA (Polar Surface Area) | 15.79 Ų |
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methyl and trifluoromethyl groups. The ¹H NMR spectrum typically shows singlet peaks for the 2- and 3-methyl groups at δ 2.3–2.5 ppm, while the ¹⁹F NMR spectrum displays a characteristic triplet for the -CF₃ group at δ -63 ppm .
Synthesis and Optimization
Conventional Synthesis Routes
The most reported synthesis involves the cyclization of substituted anilines under Friedel-Crafts conditions. A representative method by Naumann et al. (1993) involves heating 4-trifluoromethyl-2,3-dimethylaniline in N,N-dimethylformamide (DMF) at 140°C for 60 hours, yielding the target compound in 42% yield .
Challenges in Purification
The reaction often produces by-products such as 2,3-dimethyl-5-(trifluoromethyl)-1H-indole N-oxide (CAS 81558-20-5), requiring chromatographic separation . Optimization studies suggest that lowering the reaction temperature to 120°C reduces side reactions but extends the reaction time to 72 hours .
Pharmaceutical Applications
Anti-Inflammatory Activity
Recent docking studies identified 2-indolinone derivatives, including those derived from 2,3-dimethyl-5-(trifluoromethyl)-1H-indole, as potent IL-1 receptor inhibitors . Compound 78 (IC₅₀ = 0.01 µM) and 81 (IC₅₀ = 0.02 µM) demonstrated superior activity compared to lead compounds 52 and 65, attributed to enhanced hydrogen bonding with IL-1R’s Tyr⁶⁸⁷ residue .
Structure-Activity Relationships (SAR)
-
Trifluoromethyl Group: Enhances binding affinity via hydrophobic interactions with the receptor’s Val⁴⁵⁰ pocket .
-
Methyl Substituents: Improve metabolic stability by shielding the indole nitrogen from oxidative degradation .
Comparative Analysis with Analogues
Nitro-Substituted Derivative
The nitro analogue 2,3-dimethyl-5-nitro-1H-indole (CAS 21296-94-6) shares a similar structure but exhibits a higher melting point (184–186°C) and lower LogP (3.45) due to the polar nitro group . This compound is less favored in drug design due to potential genotoxicity risks .
Table 2: Comparison with 2,3-Dimethyl-5-nitro-1H-indole
| Property | 5-(Trifluoromethyl) Derivative | 5-Nitro Derivative |
|---|---|---|
| Melting Point | 110–111°C | 184–186°C |
| LogP | 3.803 | 3.45 |
| Bioactivity | IL-1R inhibition | Limited data |
Future Directions
Ongoing research aims to explore this compound’s utility in materials science, particularly in organic light-emitting diodes (OLEDs), where indole derivatives serve as electron-transport layers. Additionally, covalent organic frameworks (COFs) incorporating trifluoromethyl-indole moieties are under investigation for gas storage applications .
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